

Application Notes and Protocols for Forced Degradation Studies of Ceftazidime

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Compound of Interest		
Compound Name:	delta-2-Ceftazidime	
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These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the third-generation cephalosporin antibiotic, ceftazidime. The objective of these studies is to identify potential degradation products and establish the intrinsic stability of the drug substance. This information is critical for the development of stability-indicating analytical methods, as well as for understanding the drug's degradation pathways, which is essential for ensuring the safety and efficacy of the final pharmaceutical product.

Introduction to Forced Degradation of Ceftazidime

Forced degradation, or stress testing, is a crucial component of pharmaceutical development mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation. For ceftazidime, a β -lactam antibiotic, key degradation pathways include hydrolysis of the β -lactam ring and cleavage of the C-3 side chain. Understanding these pathways is essential for identifying and controlling impurities in the drug product.

The primary degradation products of ceftazidime that have been identified include pyridine and the Δ -2 isomer of ceftazidime. Another significant degradation mechanism is the opening of the β -lactam ring, which can lead to the formation of [(2-amino-4-thiazolyl) (1-carboxy-1-



methylethoxy) imino] acetyl-ethanal.[1] Under basic conditions, epimerization at the C-7 position can also occur.[2]

Experimental Protocols for Forced Degradation

The following protocols outline the conditions for subjecting ceftazidime to various stress factors, including hydrolysis, oxidation, heat, and light. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are readily detectable without being overly complex.[3]

Preparation of Stock Solution

Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water. This stock solution will be used for all subsequent stress conditions.

Acid Hydrolysis

- To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.
- Keep the mixture at 60°C for 30 minutes.[4]
- After the incubation period, cool the solution to room temperature.
- Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.
- Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Base Hydrolysis

- To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.
- Keep the mixture at 60°C for 30 minutes.[4]
- After the incubation period, cool the solution to room temperature.
- Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.
- Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.



Oxidative Degradation

- To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).
- Keep the solution at 60°C for 30 minutes.[4]
- After the incubation period, cool the solution to room temperature.
- Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation

- Transfer a sample of ceftazidime powder into a petri dish and place it in a hot air oven maintained at 50°C for 24 hours.[5]
- For degradation in solution, place the ceftazidime stock solution in a hot air oven at 60°C.
- Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.

Photolytic Degradation

- Expose a sample of ceftazidime powder and the ceftazidime stock solution to a combination of UV (254 nm) and visible light (320 nm) in a photostability chamber.
- As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[7]
- A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
- After the exposure period, prepare the samples for analysis by dissolving the powder or diluting the solution in the mobile phase.

Analytical Methodology for a Stability-Indicating Assay



A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Recommended HPLC Method

The following HPLC method has been shown to be effective in separating ceftazidime from its related compounds.

Parameter	Specification
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)[8][9]
Mobile Phase	A mixture of phosphate buffer and acetonitrile. A common starting point is a 60:40 (v/v) ratio of mixed phosphate buffer (pH 4) and acetonitrile. [10]
Flow Rate	1.0 mL/min[9][10]
Detection Wavelength	231 nm or 254 nm[10][11]
Injection Volume	20 μL
Column Temperature	Ambient or controlled at 35°C[8]

Note: The mobile phase composition and gradient may need to be optimized to achieve adequate separation of all degradation products.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Summary of Ceftazidime Degradation under Various Stress Conditions



Stress Condition	Reagent/Pa rameter	Duration	Temperatur e	% Degradatio n of Ceftazidime	Major Degradatio n Products Identified
Acid Hydrolysis	0.1 N HCl	30 min	60°C	Report % degradation	Pyridine, β- lactam ring- opened product
Base Hydrolysis	0.1 N NaOH	30 min	60°C	Report % degradation	Pyridine, C-7 epimer, β- lactam ring- opened product
Oxidation	20% H ₂ O ₂	30 min	60°C	Report % degradation	Identify and report
Thermal (Solid)	-	28 days	45°C	~8%[12]	Identify and report
Thermal (Solution)	-	24 hours	45°C	~85%[12]	Identify and report
Photolytic (UV/Vis)	254 nm / 320 nm	24 hours	Ambient	~85% (in solution)[12]	Identify and report

^{*}Note: The percentage of degradation will vary depending on the exact experimental conditions and the analytical method used. The values presented are indicative based on literature.

Visualization of Workflows and Pathways Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies of ceftazidime.

Caption: Workflow for ceftazidime forced degradation studies.



Ceftazidime Degradation Pathways

This diagram illustrates the primary degradation pathways of ceftazidime under various stress conditions.

Caption: Primary degradation pathways of ceftazidime.

Conclusion

The forced degradation studies outlined in these application notes provide a robust framework for investigating the stability of ceftazidime. By systematically applying various stress conditions and utilizing a validated stability-indicating HPLC method, researchers can effectively identify and quantify related compounds. This information is indispensable for the development of safe, effective, and stable ceftazidime drug products. The provided protocols and diagrams serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

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